Cas no 816-94-4 (DSPC)

DSPC structure
DSPC structure
Product Name:DSPC
CAS-Nr.:816-94-4
MF:C44H88NO8P
MW:790.145195960999
MDL:MFCD00036905
CID:728363
PubChem ID:24898160
Update Time:2024-01-24

DSPC Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-2,3-Bis(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
    • 1,2-distearoyl-sn-glycero-3-phosphocholine
    • 1,2-Distearoyl-sn-glycero-3-PC
    • 1002-Distearoyl-sn-glycero-3-phosphocholine
    • 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(7R
    • 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide,(7R)-
    • DSPC
    • L-ALPHA-PHOSPHATIDYLCHOLINE, DISTEAROYL
    • L-A-PHOSPHATIDYLCHOLINE DISTEAROYL
    • L-α-PHOSPHATIDYLCHOLINE, DISTEAROYL
    • 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine
    • 3-sn-Phosphatidylcholine, 1,2-distearoyl
    • L-β,γ-Distearoyl-α-lecithin
    • (R)-2,3-Bis(stearoyloxy)propyl [2-(Trimethylammonio)ethyl] Phosphate
    • (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
    • 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine; DSPC; PC(18:0/18:0)
    • PC(18:0/18:0)
    • PC
    • Distearoyl phosphatidylcholine
    • 1,2-Distearoyl-sn-3-phosphacholine
    • 043IPI2M0K
    • NRJAVPSFFCBXDT-HUESYALOSA-N
    • Phosphatidylcholine(18:0/18:0)
    • GPCho(18:0/18:0)
    • Hydro Soy PC
    • L-beta,gamma,Disteroyl-alpha-lecit
    • 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, hydroxide, inner salt, 4-oxide, (R)- (ZCI)
    • Choline phosphate, 3-ester with L-1,2-distearin (6CI)
    • Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-distearin, L- (8CI)
    • 1,2-L-α-Distearoylphosphatidylcholine
    • 1,2-Bis(stearoyl)-sn-glycero-3-phosphocholine
    • 1,2-Distearoyl-3-sn-phosphatidylcholine
    • 1,2-Distearoyl-L-α-glycerophosphocholine
    • 1,2-Distearoyl-sn-3-phosphocholine
    • 1,2-Distearoyl-sn-glycero-3-phosphatidylcholine
    • 1,2-Distearoyl-sn-glycero-3-phosphoinositol, ammonium salt
    • 1,2-Distearoyl-sn-glycero-3-phosphorylcholine
    • 1,2-Distearoyl-sn-glycerophosphocholine
    • 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, (R)-
    • L-Distearoyllecithin
    • L-DSPC
    • L-α-Distearoylphosphatidylcholine
    • L-β,γ-Distearoyl-α-phosphatidylcholine
    • [(2R)-2,3-Di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
    • Coatsome MC 8080
    • Dioctadecanoyl-L-α-glycerophosphorylcholine
    • Distearoyl sn-3-phosphatidylcholine
    • Distearoyl-L-α-glycerophosphocholine
    • Distearoyl-L-α-lecithin
    • Distearoyl-L-α-phosphatidylcholine
    • Distearoyl-sn-glycero-3-phosphocholine
    • Distearoylphosphatidylcholine
    • β,γ-Distearoyl L-α-phosphatidylcholine
    • MDL: MFCD00036905
    • Inchi: 1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
    • InChI-Schlüssel: NRJAVPSFFCBXDT-HUESYALOSA-N
    • Lächelt: [C@@H](COC(=O)CCCCCCCCCCCCCCCCC)(COP([O-])(=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Berechnete Eigenschaften

  • Genaue Masse: 789.62500
  • Monoisotopenmasse: 789.625
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 54
  • Anzahl drehbarer Bindungen: 44
  • Komplexität: 888
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 111
  • Oberflächenladung: 0
  • XLogP3: 15.6

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Schmelzpunkt: 236°C(lit.)
  • Siedepunkt: Vapour density:
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
  • PSA: 121.00000
  • LogP: 13.24240
  • Farbe/Form: 10 mg/mL (850365C-25mg)
    25 mg/mL (850365C-1g)
    25 mg/mL (850365C-200mg)
    25 mg/mL (850365C-500mg)
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Hitzeempfindlich

DSPC Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S22-S24/25
  • FLUKA MARKE F CODES:10-21
  • Lagerzustand:−20°C

DSPC Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC57005-100mg
1,2-DSPC
816-94-4 >98%
100mg
$150.0 2023-09-15
DC Chemicals
DC57005-250mg
1,2-DSPC
816-94-4 >98%
250mg
$250.0 2023-09-15
DC Chemicals
DC57005-1g
1,2-DSPC
816-94-4 >98%
1g
$450.0 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D875630-25mg
Distearoyl Phosphatidylcholine
816-94-4 >99%
25mg
¥78.00 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D875630-100mg
Distearoyl Phosphatidylcholine
816-94-4 >99%
100mg
¥226.00 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D875630-1g
Distearoyl Phosphatidylcholine
816-94-4 >99%
1g
¥1,198.00 2022-01-11
Larodan
37-1800-11-250mg
1,2-Distearoyl-sn-Glycero-3-Phosphatidylcholine
816-94-4 >98%
250mg
€65.00 2025-03-07
Larodan
37-1800-13-1g
1,2-Distearoyl-sn-Glycero-3-Phosphatidylcholine
816-94-4 >98%
1g
€95.00 2025-03-07
Larodan
37-1800-7-25mg
1,2-Distearoyl-sn-Glycero-3-Phosphatidylcholine
816-94-4 >98%
25mg
€46.00 2025-03-07
Larodan
37-1800-9-100mg
1,2-Distearoyl-sn-Glycero-3-Phosphatidylcholine
816-94-4 >98%
100mg
€58.00 2025-03-07

DSPC Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Benzene ;  0 °C; 2 h, rt
2.1 Solvents: Acetonitrile ;  -78 °C; 1 d, 65 °C
Referenz
Development of fluorous lipid-based nanobubbles for efficiently containing perfluoropropane
Oda, Yusuke; et al, International Journal of Pharmaceutics (Amsterdam, 2015, 487(1-2), 64-71

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ,  Cyclohexane
3.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Benzene ;  0 °C; 2 h, rt
3.1 Solvents: Acetonitrile ;  -78 °C; 1 d, 65 °C
Referenz
Development of fluorous lipid-based nanobubbles for efficiently containing perfluoropropane
Oda, Yusuke; et al, International Journal of Pharmaceutics (Amsterdam, 2015, 487(1-2), 64-71

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Solvents: Xylene
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ,  Cyclohexane
4.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  -78 °C; 1 d, 65 °C
Referenz
Development of fluorous lipid-based nanobubbles for efficiently containing perfluoropropane
Oda, Yusuke; et al, International Journal of Pharmaceutics (Amsterdam, 2015, 487(1-2), 64-71

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  0 °C; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  overnight, rt
1.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1.5 h, 0 °C
1.4 Reagents: Pyridine ;  overnight, rt
1.5 Reagents: Water ;  1 h, rt
Referenz
Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism
Taniguchi, Tohru; et al, Journal of the American Chemical Society, 2015, 137(38), 12191-12194

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ,  Cyclohexane
2.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Pyridine ;  0 °C; 4 h, rt
2.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  overnight, rt
2.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1.5 h, 0 °C
2.4 Reagents: Pyridine ;  overnight, rt
2.5 Reagents: Water ;  1 h, rt
Referenz
Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism
Taniguchi, Tohru; et al, Journal of the American Chemical Society, 2015, 137(38), 12191-12194

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Xylene
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ,  Cyclohexane
3.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Solvents: Benzene
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ,  Cyclohexane
4.1 Solvents: Pyridine ,  Trichloroacetonitrile
Referenz
Facile diacylation of glycidyl tosylate. Chiral synthesis of symmetric-chain glycerophospholipids
Ali, Shaukat; et al, Journal of Organic Chemistry, 1988, 53(23), 5547-9

DSPC Raw materials

DSPC Preparation Products

DSPC Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:816-94-4)DSPC
Bestellnummer:A864508
Bestandsstatus:in Stock
Menge:10g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:46
Preis ($):195.0/488.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:816-94-4)1,2-Distearoyl-sn-glycero-3-phosphocholine
Bestellnummer:LE16232;LE26658410
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:14
Preis ($):discuss personally
Email:18501500038@163.com
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:816-94-4)1,2-distearoyl-sn-glycero-3-phosphocholine
Bestellnummer:LX-B003
Bestandsstatus:in Stock
Menge:1g;10g;100g
Reinheit:98%min
Preisinformationen zuletzt aktualisiert:Wednesday, 20 August 2025 16:45
Preis ($):
Email:sales@shochem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:816-94-4)DSPC
A864508
Reinheit:99%/99%
Menge:10g/25g
Preis ($):195.0/488.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:816-94-4)1,2-Distearoyl-sn-glycero-3-phosphocholine
LE16232;LE26658410
Reinheit:99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung
Email